3,4-Dichlorothiophene-2-carboxylic acid
Description
Historical Context and Discovery
The historical development of this compound emerges from the broader context of thiophene chemistry, which began with Viktor Meyer's discovery of thiophene in 1882 as a contaminant in benzene. Meyer's observation that isatin forms a blue dye when mixed with sulfuric acid and crude benzene led to the identification of thiophene as the actual substance responsible for this reaction, rather than benzene itself. This foundational discovery opened the pathway for systematic investigation of thiophene derivatives and their chemical modifications.
The development of halogenated thiophene carboxylic acids followed the general progression of heterocyclic chemistry research throughout the 20th century. Early investigations into thiophene halogenation established fundamental reactivity patterns that would later inform the synthesis of specific derivatives like this compound. Quantitative studies of thiophene halogenation in acetic acid solution demonstrated that chlorination follows second-order kinetics, providing crucial mechanistic understanding for controlled synthesis of substituted thiophenes. These early kinetic investigations revealed that thiophene exhibits significantly higher reactivity toward electrophilic substitution compared to benzene, with reactivity ratios reaching 1.3 × 10^5 for chlorination reactions.
The specific synthesis and characterization of this compound gained prominence as pharmaceutical research identified the need for specialized building blocks in drug development. The compound's emergence as a critical intermediate in anticoagulant synthesis represents a convergence of fundamental heterocyclic chemistry with applied pharmaceutical research. Modern synthetic approaches have refined the preparation methods, with recent publications describing efficient routes using N-chlorosuccinimide as a chlorinating agent under mild reaction conditions.
Significance in Organic Chemistry and Heterocyclic Research
This compound occupies a central position in contemporary organic synthesis due to its unique combination of reactive functional groups and structural stability. The compound demonstrates remarkable versatility as a building block, contributing significantly to advancements in drug discovery, materials science, and specialized chemical synthesis. The thiophene ring system provides aromatic stability while maintaining sufficient reactivity for further chemical transformations, making it an ideal scaffold for complex molecule construction.
The compound's significance extends beyond simple synthetic utility to encompass fundamental studies of heterocyclic reactivity patterns. Research investigations have demonstrated that the specific positioning of chlorine substituents at the 3 and 4 positions, combined with the carboxylic acid functionality at position 2, creates distinctive electronic and steric environments that influence subsequent chemical transformations. These structural features enable selective reactions that would be difficult to achieve with other aromatic systems.
Recent developments in halogen bonding research have highlighted the importance of halogenated thiophene derivatives in supramolecular chemistry. Studies demonstrate that thiophene derivatives modified with halogen substituents participate in both halogen and chalcogen bonding interactions, creating complex supramolecular architectures. Single-crystal X-ray diffraction analysis confirms the presence of these non-covalent interactions, with density functional theory calculations providing quantitative assessments of interaction energies and their contributions to overall structural stability.
The compound's role in materials science applications has expanded considerably, particularly in the development of organic electronic devices. Halogenated thiophenes serve as effective solvent additives in organic solar cell fabrication, where they mediate morphology and achieve improved device efficiency. The "like dissolve like" principle enables these compounds to facilitate proper phase separation and crystallization processes in photovoltaic materials, leading to enhanced charge transportation and reduced carrier recombination.
Research Landscape and Academic Interest
Contemporary research interest in this compound spans multiple scientific disciplines, reflecting the compound's interdisciplinary significance. Academic investigations have focused primarily on synthetic methodology development, pharmaceutical applications, and materials science implementations. The compound serves as a key reference standard for analytical method development and quality control applications, particularly in the pharmaceutical industry where it functions as an essential component for Abbreviated New Drug Application procedures.
Recent patent literature demonstrates substantial commercial interest in novel synthesis routes for this compound and related compounds. Chinese patent CN108997305B describes innovative preparation methods for related compounds such as 3-methyl-4,5-dichlorothiophene-2-carboxylic acid, indicating active research and development in this chemical space. These patents typically focus on improving reaction yields, reducing environmental impact, and developing cost-effective manufacturing processes suitable for industrial-scale production.
The research landscape also encompasses fundamental studies of thiophene derivative biological activities. Comprehensive reviews highlight the therapeutic potential of thiophene compounds, noting their diverse pharmacological properties including antimicrobial, anti-inflammatory, anticonvulsant, and anticancer activities. While this compound primarily serves as a synthetic intermediate rather than a direct therapeutic agent, its role in constructing biologically active molecules makes it an important focus of medicinal chemistry research.
Academic interest extends to mechanistic studies of thiophene chemistry, particularly halogenation reactions and their regioselectivity patterns. Research demonstrates that thiophene halogenation preferentially occurs at the 2 and 5 positions under normal conditions, making the synthesis of 3,4-disubstituted derivatives more challenging and therefore more scientifically interesting. Advanced synthetic strategies have been developed to overcome these selectivity challenges, employing specialized reagents and reaction conditions to achieve the desired substitution patterns.
Relationship to Other Halogenated Thiophene Derivatives
This compound exists within a broader family of halogenated thiophene derivatives, each exhibiting distinct chemical and physical properties based on the specific pattern and nature of halogen substitution. The systematic study of these relationships provides insights into structure-activity relationships and guides the rational design of new compounds with desired properties.
Table 1: Comparative Analysis of Halogenated Thiophene Carboxylic Acid Derivatives
| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Substitution Pattern |
|---|---|---|---|---|
| This compound | 61209-02-7 | C5H2Cl2O2S | 197.04 | 3,4-dichloro-2-carboxylic |
| 4,5-Dichlorothiophene-2-carboxylic acid | 31166-29-7 | C5H2Cl2O2S | 197.04 | 4,5-dichloro-2-carboxylic |
| 2,4-Dichlorothiophene-3-carboxylic acid | 1934940-61-0 | C5H2Cl2O2S | 197.04 | 2,4-dichloro-3-carboxylic |
| 3,5-Dichlorothiophene-2-carboxylic acid | 89166-94-9 | C5H2Cl2O2S | 197.04 | 3,5-dichloro-2-carboxylic |
| 3-Chlorothiophene-2-carboxylic acid | 59337-89-2 | C5H3ClO2S | 162.59 | 3-chloro-2-carboxylic |
The relationship between this compound and its structural analogs reveals important trends in chemical reactivity and synthetic accessibility. Research into manufacturing routes for halogenated 2-thiophenecarboxylic acid derivatives demonstrates that different substitution patterns require distinct synthetic approaches. For instance, the preparation of 3,4,5-trichloro-2-thiophenecarbonyl chloride involves vapor phase chlorination at elevated temperatures, while 4-bromo-3-methyl-2-thiophenecarbonyl chloride requires selective bromination and debromination procedures.
The electronic effects of halogen substitution patterns significantly influence the chemical behavior of these compounds. Multiple chlorine substituents create electron-withdrawing effects that alter the nucleophilicity of the thiophene ring and modify the acidity of the carboxylic acid functional group. These electronic modifications directly impact the compounds' utility in various synthetic transformations and their performance as building blocks in complex molecule synthesis.
Synthesis strategies for halogenated thiophene derivatives often employ N-chlorosuccinimide as a selective chlorinating agent, providing good yields under mild reaction conditions. The choice of solvent system and reaction temperature critically influences the regioselectivity of halogenation reactions, with recent research identifying optimal conditions for achieving specific substitution patterns. These methodological advances enable the efficient preparation of previously difficult-to-access compounds within this chemical family.
The study of heterocyclic chalcones containing halogenated thiophenes illustrates the broader synthetic utility of these compounds as building blocks. Claisen-Schmidt condensation reactions between halogenated thiophene derivatives and various aldehydes provide access to extended conjugated systems with potential applications in materials science and medicinal chemistry. These transformations demonstrate the continuing evolution of thiophene chemistry and its expanding role in contemporary organic synthesis.
Structure
2D Structure
Properties
IUPAC Name |
3,4-dichlorothiophene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2Cl2O2S/c6-2-1-10-4(3(2)7)5(8)9/h1H,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHYXCAMRUUVZKJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(S1)C(=O)O)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2Cl2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10562467 | |
| Record name | 3,4-Dichlorothiophene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10562467 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61209-02-7 | |
| Record name | 3,4-Dichlorothiophene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10562467 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,4-dichlorothiophene-2-carboxylic acid | |
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| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dichlorothiophene-2-carboxylic acid typically involves the chlorination of thiophene derivatives followed by carboxylation. One common method includes the reaction of thiophene with chlorine gas in the presence of a catalyst to introduce chlorine atoms at the desired positions. Subsequent carboxylation can be achieved using carbon dioxide under high pressure and temperature conditions .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of advanced catalytic systems and optimized reaction conditions can enhance yield and purity, making the process economically viable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 3,4-Dichlorothiophene-2-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The thiophene ring can be oxidized or reduced under specific conditions, leading to different derivatives.
Coupling Reactions: The carboxylic acid group can participate in coupling reactions to form esters, amides, and other derivatives.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydroxide or potassium tert-butoxide in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Substitution Products: Various substituted thiophene derivatives.
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Reduced thiophene derivatives.
Scientific Research Applications
Medicinal Chemistry
Antibacterial Activity
Recent studies have highlighted the potential of 3,4-dichlorothiophene-2-carboxylic acid as an antibacterial agent. It has been identified as a promising scaffold for the development of novel antibiotics targeting Gram-negative bacteria. In particular, derivatives of this compound have shown significant activity against strains such as Pseudomonas aeruginosa and Escherichia coli, with minimum inhibitory concentrations (MICs) indicating effective antibacterial properties .
Inhibition of D-amino Acid Oxidase
Research has demonstrated that this compound can act as an inhibitor of D-amino acid oxidase (DAO), an enzyme involved in the metabolism of D-amino acids. The structure-activity relationship studies revealed that modifications on the thiophene ring could enhance inhibitory potency, making it a candidate for further development in treating conditions related to DAO dysfunction .
Material Science
Polymer Synthesis
The compound serves as a valuable building block in the synthesis of polymers and materials with specific electronic and optical properties. Its incorporation into polymer matrices can enhance conductivity and stability, making it suitable for applications in organic electronics and photovoltaic devices .
Organic Synthesis
Building Block for Complex Molecules
this compound is utilized in various organic synthesis pathways, including Suzuki coupling reactions. This method allows for the formation of carbon-carbon bonds, facilitating the construction of complex molecular architectures that are critical in drug development and materials science .
Case Study 1: Synthesis of Antibacterial Derivatives
In a study focused on synthesizing derivatives from this compound, researchers developed several compounds that exhibited enhanced antibacterial activity compared to the parent compound. The derivatives were evaluated for their MICs against various bacterial strains, demonstrating improved efficacy through structural modifications .
Case Study 2: DAO Inhibition
A series of thiophene-based compounds were synthesized and tested for their ability to inhibit DAO. The findings indicated that certain substitutions on the thiophene ring significantly increased binding affinity to the enzyme. This research opens avenues for developing new therapeutic agents targeting metabolic disorders linked to DAO .
Mechanism of Action
The mechanism of action of 3,4-Dichlorothiophene-2-carboxylic acid involves its interaction with molecular targets through its functional groups. The carboxylic acid group can form hydrogen bonds and ionic interactions, while the chlorine atoms can participate in halogen bonding. These interactions can influence the compound’s reactivity and binding affinity with various targets, affecting its overall activity .
Comparison with Similar Compounds
- 2,5-Dichlorothiophene-3-carboxylic acid
- 3,4-Difluoronitrobenzene
- 5-Chlorothiophene-2-carboxylic acid
Comparison: 3,4-Dichlorothiophene-2-carboxylic acid is unique due to the specific positioning of its chlorine atoms and carboxylic acid group, which imparts distinct chemical properties and reactivity.
Biological Activity
3,4-Dichlorothiophene-2-carboxylic acid is a compound that has garnered attention in recent years due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Structure and Properties
This compound features a thiophene ring substituted with two chlorine atoms and a carboxylic acid group. This structure is significant as it influences the compound's interaction with biological targets.
Research indicates that this compound may act through various mechanisms:
- Inhibition of Enzymatic Activity : It has been identified as an inhibitor of d-amino acid oxidase (DAO), which is involved in the metabolism of neurotransmitters. The compound demonstrated potent inhibition with IC50 values ranging from 0.09 to 0.36 µM, indicating strong potential for neurological applications .
- Antimicrobial Activity : The compound has shown antibacterial properties against Gram-negative bacteria by targeting the MreB protein, which is crucial for bacterial cell division and shape maintenance .
Biological Activity Overview
The biological activities of this compound can be summarized in the following table:
Case Study: Spasmolytic Activity
A specific study investigated the spasmolytic activity of various thiophene derivatives, including this compound. The results indicated that this compound exhibited notable spasmolytic effects at certain concentrations. The following table summarizes the observed effects:
| Compound | Treatment | Dose (µM) | EC50 |
|---|---|---|---|
| Control | - | - | 1.00 |
| This compound (10d) | High-K + 10d | 100 | 67.7 ± 8.39 |
| Other derivatives | High-K + 5c | 100 | 74.4 ± 1.84 |
These findings suggest that the compound could be beneficial in conditions requiring smooth muscle relaxation .
Therapeutic Applications
Given its biological activity, this compound holds potential for various therapeutic applications:
- Neurological Disorders : Due to its DAO inhibition properties, it may be explored for treating conditions related to neurotransmitter imbalances.
- Antimicrobial Treatments : Its effectiveness against specific bacterial strains suggests potential use in developing new antibiotics.
Q & A
Basic Research Questions
What are the recommended synthetic routes for 3,4-Dichlorothiophene-2-carboxylic acid, and how can reaction conditions be optimized?
Answer:
The synthesis typically involves chlorination of thiophene derivatives followed by carboxylation. A common approach is the electrophilic substitution of thiophene-2-carboxylic acid using chlorinating agents (e.g., Cl₂ or SO₂Cl₂) under controlled temperatures (0–5°C) to avoid over-chlorination . Optimization includes adjusting molar ratios (e.g., 1:2.5 for thiophene:Cl₂) and using catalysts like FeCl₃ to enhance regioselectivity . Post-synthesis purification via recrystallization in ethanol/water mixtures improves yield (reported ~65–75%) .
How should researchers characterize the purity and structural integrity of this compound?
Answer:
Use a combination of:
- NMR spectroscopy (¹H/¹³C) to confirm substitution patterns (e.g., δ 7.4 ppm for thiophene protons, δ 165–170 ppm for carboxylic carbon) .
- HPLC with UV detection (λ = 254 nm) to assess purity (>98% recommended for pharmacological studies) .
- Mass spectrometry (MS) for molecular ion confirmation (m/z ≈ 206.6 for C₅H₂Cl₂O₂S) .
What are the stability considerations for this compound under varying storage conditions?
Answer:
The compound is hygroscopic and prone to decomposition under prolonged light exposure. Store in amber vials at –20°C under inert gas (N₂/Ar). Stability studies show <5% degradation over 6 months when stored properly . Avoid aqueous solutions at pH >8 due to hydrolysis of the carboxylic group .
Advanced Research Questions
How can computational modeling (e.g., DFT) predict reactivity or intermolecular interactions of this compound?
Answer:
Density Functional Theory (DFT) calculations (B3LYP/6-311++G**) can model:
- Electrophilic reactivity : Chlorine substituents increase electron-withdrawing effects, directing further substitutions at the 5-position .
- Intermolecular interactions : Hydrogen bonding between the carboxylic acid and biological targets (e.g., enzyme active sites) can be simulated using molecular docking (AutoDock Vina) . Validate predictions with experimental data (e.g., X-ray crystallography of co-crystals) .
How to resolve contradictory data in catalytic applications of this compound (e.g., inconsistent yields in cross-coupling reactions)?
Answer:
Contradictions often arise from solvent polarity or catalyst choice. For Suzuki-Miyaura couplings:
- Use polar aprotic solvents (DMF, DMSO) to stabilize Pd(0) intermediates, improving yield (from 40% to 72%) .
- Screen ligands (e.g., PPh₃ vs. XPhos) to address steric hindrance from chlorine substituents .
- Monitor reaction progress via TLC or in-situ IR to identify side products (e.g., dehalogenation) .
What strategies enhance the compound’s bioavailability in pharmacological studies?
Answer:
- Prodrug synthesis : Esterify the carboxylic acid (e.g., ethyl ester) to improve membrane permeability.
- Nanoformulation : Encapsulate in liposomes (size ~100 nm, PDI <0.2) for sustained release .
- Co-crystallization : Co-crystallize with cyclodextrins to enhance solubility (e.g., 2-HP-β-CD increases solubility by 15x) .
Methodological Design Considerations
Designing a structure-activity relationship (SAR) study for derivatives of this compound
Answer:
- Core modifications : Replace chlorine with bromine or methyl groups to assess electronic/steric effects .
- Biological assays : Use standardized enzyme inhibition assays (e.g., COX-2 for anti-inflammatory activity) with IC₅₀ calculations.
- Data normalization : Express activity relative to parent compound (fold-change) and apply multivariate analysis (PCA) to identify critical substituents .
Analytical Challenges
How to quantify trace impurities (e.g., mono-chlorinated byproducts) in synthesized batches?
Answer:
- LC-MS/MS in MRM mode (precursor ion m/z 206.6 → product ions m/z 141.0, 111.0) with a limit of detection (LOD) of 0.1 ng/mL .
- Ion chromatography for chloride ion quantification (validate against USP standards) .
Safety and Compliance
What are the critical safety protocols for handling this compound?
Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
